molecular formula C13H13N3O2 B4522427 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B4522427
M. Wt: 243.26 g/mol
InChI Key: XUCYAZOVVVYVGG-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.100776666 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Several derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer activities against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, Ravinaik et al. (2021) demonstrated that some synthesized compounds showed higher anticancer activities than the reference drug etoposide, indicating the potential therapeutic application of these derivatives in cancer treatment (B. Ravinaik et al., 2021).

Antiepileptic Activity

Research has also been conducted on the anticonvulsant properties of 1,3,4-oxadiazole derivatives. Rajak et al. (2013) synthesized novel compounds and evaluated their anticonvulsant activities using various models. The study established the importance of the four binding sites pharmacophore model for anticonvulsant activity, suggesting these derivatives could be valuable in epilepsy treatment (H. Rajak et al., 2013).

Tuberculostatic Activity

Compounds featuring the 1,3,4-oxadiazole ring have been investigated for their potential in treating tuberculosis. Foks et al. (2004) synthesized derivatives and tested them for tuberculostatic activity, finding that some compounds exhibited minimum inhibiting concentrations within a specific range, highlighting their potential as novel agents against tuberculosis (H. Foks et al., 2004).

Antimicrobial Activities

Latthe and Badami (2007) synthesized N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides and found that some of these compounds exhibited higher antimicrobial activity compared to reference drugs, indicating their potential application in combating microbial infections (P. R. Latthe & B. V. Badami, 2007).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its biological target. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its exact structure and substituents. For example, one derivative, 5-Methyl-1,2,4-oxadiazol-3-amine, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-14-13(18-16-8)10-3-2-4-11(7-10)15-12(17)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCYAZOVVVYVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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